Methyl 5-ethyl-4-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-ethyl-4-oxoheptanoate is an organic compound belonging to the class of esters It is characterized by a heptanoate backbone with an ethyl group at the fifth carbon and a keto group at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-4-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 5-ethyl-4-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-ethyl-4-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: 5-ethyl-4-oxoheptanoic acid.
Reduction: 5-ethyl-4-hydroxyheptanoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 5-ethyl-4-oxoheptanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving esters and ketones.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-4-oxoheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The keto group can also engage in redox reactions, influencing cellular metabolic pathways.
Comparison with Similar Compounds
Methyl 4-oxoheptanoate: Lacks the ethyl group at the fifth carbon.
Ethyl 5-ethyl-4-oxoheptanoate: Has an ethyl ester group instead of a methyl ester group.
Methyl 5-methyl-4-oxoheptanoate: Contains a methyl group at the fifth carbon instead of an ethyl group.
Uniqueness: Methyl 5-ethyl-4-oxoheptanoate is unique due to the presence of both an ethyl group and a keto group on the heptanoate backbone
Properties
CAS No. |
65213-30-1 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 5-ethyl-4-oxoheptanoate |
InChI |
InChI=1S/C10H18O3/c1-4-8(5-2)9(11)6-7-10(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
IJYKVTBRCQPRAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.